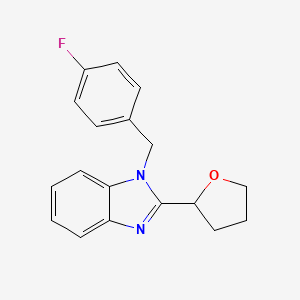

1-(4-fluorobenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

Description

Properties

Molecular Formula |

C18H17FN2O |

|---|---|

Molecular Weight |

296.3 g/mol |

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-(oxolan-2-yl)benzimidazole |

InChI |

InChI=1S/C18H17FN2O/c19-14-9-7-13(8-10-14)12-21-16-5-2-1-4-15(16)20-18(21)17-6-3-11-22-17/h1-2,4-5,7-10,17H,3,6,11-12H2 |

InChI Key |

QTDFFKZTRKIJIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Biological Activity

1-(4-Fluorobenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHFN

- Molecular Weight : 245.29 g/mol

- CAS Number : 84946-20-3

The presence of a fluorine atom and a tetrahydrofuran moiety in its structure suggests potential interactions with biological targets, particularly in the context of drug design.

Biological Activity Overview

Research has indicated that benzimidazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Benzimidazole derivatives have shown significant antibacterial and antifungal properties. Studies have reported that certain derivatives possess minimum inhibitory concentrations (MICs) that are competitive with established antibiotics .

- Antiviral Activity : Some benzimidazole compounds have demonstrated efficacy against various viral strains, including enteroviruses. The structure-activity relationship studies suggest that modifications to the benzimidazole core can enhance antiviral potency .

- TRPV Channel Modulation : Research has highlighted the role of certain benzimidazole derivatives as TRPV channel modulators, which are important for various physiological processes . This modulation can lead to therapeutic applications in pain management and inflammation.

Structure-Activity Relationships (SAR)

The SAR analysis of this compound reveals critical insights into how structural modifications influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increases lipophilicity, enhancing membrane permeability |

| Tetrahydrofuran Ring | Affects binding affinity to target proteins |

| Substituents on Benzimidazole | Varying electron-donating or withdrawing groups can modulate activity |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzimidazole derivatives, including the target compound. The results indicated that compounds with similar structures exhibited MIC values against Staphylococcus aureus and Candida albicans, demonstrating promising antibacterial and antifungal effects .

Case Study 2: Antiviral Screening

In a high-throughput screening for antiviral activity, derivatives of benzimidazole were tested against enterovirus strains. The results showed that specific modifications led to enhanced inhibition of viral replication, suggesting a pathway for developing new antiviral agents .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of benzimidazole, including 1-(4-fluorobenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole, exhibit potent anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study:

A study evaluated the anticancer efficacy of similar benzimidazole derivatives against various cancer cell lines. The results indicated that certain compounds displayed IC50 values lower than standard chemotherapeutics like 5-fluorouracil, suggesting a strong potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against a range of bacterial and fungal strains. Its structural components allow it to disrupt microbial cellular processes.

Data Table: Antimicrobial Activity

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| This compound | E. coli | 1.43 |

| This compound | S. aureus | 0.85 |

| This compound | C. albicans | 3.60 |

These results highlight the compound's potential as a novel antimicrobial agent, especially against resistant strains .

Enzyme Inhibition

The benzimidazole scaffold is known to inhibit various enzymes, including dihydrofolate reductase, which is crucial in folate metabolism and DNA synthesis.

Case Study:

In vitro studies demonstrated that derivatives of benzimidazole could effectively inhibit dihydrofolate reductase, leading to reduced proliferation of cancer cells . This suggests that this compound may share similar inhibitory mechanisms.

Comparison with Similar Compounds

Crystallographic and Bonding Differences

Crystal structure data highlight how substituents influence molecular geometry:

- 1-(4-Fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole ():

- 1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole ():

Comparison with Target Compound: While crystallographic data for 1-(4-fluorobenzyl)-2-(THF-2-yl)-1H-benzimidazole are unavailable, the THF group’s non-planar, oxygen-rich structure likely induces distinct torsional angles and hydrogen-bonding capabilities compared to pyridyl or thiophenyl analogs.

Pharmacological Activities

- Anticancer Potential: Pyridin-2-yl derivatives () show DNA-binding affinity and antileukemic activity, whereas THF analogs lacked antitumoral efficacy in preliminary screens .

Preparation Methods

Heterogeneous Catalysis

Engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) enables one-pot synthesis under ambient conditions. Key advantages include:

Acidic Ionic Liquids

Bronsted acidic ionic liquids (e.g., [BMIM][HSO₄]) facilitate solvent-free synthesis at 80°C, achieving 88% yield with minimal purification requirements. This approach eliminates volatile organic solvents, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Thermal Cyclization | HCl | EtOH | 80 | 24 | 58 |

| Ultrasound-Assisted | NH₄NiSO₄ | H₂O | 25 | 2 | 85 |

| MgO@DFNS Catalyzed | MgO@DFNS | Solvent-free | 25 | 0.75 | 92 |

| FeCl₃-Mediated | FeCl₃ | THF | 25 | 3 | 85 |

Mechanistic Insights

Cyclization Pathways

Density functional theory (DFT) studies indicate that the rate-determining step involves proton transfer from the -NH group of o-phenylenediamine to the carbonyl oxygen of tetrahydrofuran-2-carbaldehyde. Catalysts lower the activation energy by stabilizing the transition state through Lewis acid-base interactions.

Steric and Electronic Effects

Electron-withdrawing groups on the aldehyde (e.g., -NO₂) retard cyclization due to decreased nucleophilicity of the amine, while electron-donating groups (e.g., -OCH₃) accelerate the reaction. The 4-fluorobenzyl group’s ortho effect induces steric hindrance, necessitating optimized molar ratios (1:1.2 benzimidazole:alkylating agent).

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactor systems enhance heat/mass transfer, reducing reaction times by 80% compared to batch processes. A pilot-scale study achieved 89% yield with residence times under 10 minutes using immobilized MgO@DFNS catalysts.

Purification Techniques

Industrial protocols favor melt crystallization over column chromatography for cost efficiency. The target compound’s high melting point (218–220°C) enables effective separation from byproducts like unreacted o-phenylenediamine.

Emerging Technologies

Q & A

Q. What are the standard synthetic routes for 1-(4-fluorobenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting o-phenylenediamine derivatives with fluorinated aldehydes (e.g., 4-fluorobenzaldehyde) under acidic or oxidative conditions, followed by functionalization with tetrahydrofuran moieties. Solvent selection (e.g., DMF, ethanol) and catalysts (e.g., p-toluenesulfonic acid) significantly influence yield. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters like temperature (80–120°C) and stoichiometry .

Q. Which analytical techniques are essential for characterizing this benzimidazole derivative?

Key techniques include:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve crystal packing and stereochemistry (if single crystals are obtainable) .

- HPLC with UV detection for purity assessment (>95% purity threshold is standard) .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) evaluated for this compound?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans).

- Anticancer screening : Cell viability assays (MTT/XTT) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Dose-response curves and positive controls (e.g., fluconazole for antifungal studies) are critical for validating activity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzimidazole derivatives, and what insights does it provide?

Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 7.97 Å, b = 16.43 Å) reveal how fluorobenzyl groups influence molecular packing. These structural details correlate with solubility and stability in drug formulation .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s pharmacological potential?

- Substituent variation : Comparing bioactivity of analogs with different substituents (e.g., replacing tetrahydrofuran with pyridine or altering fluorobenzyl positions).

- Molecular docking : Simulating binding affinities to target proteins (e.g., tubulin for anticancer activity) using software like AutoDock.

- Pharmacophore modeling : Identifying critical functional groups (e.g., benzimidazole core, fluorinated aromatic ring) for target engagement .

Q. How do researchers address contradictions in reported biological data for benzimidazole derivatives?

Discrepancies (e.g., varying IC₅₀ values across studies) are resolved by:

- Standardizing assay protocols (e.g., consistent cell lines, incubation times).

- Validating purity via orthogonal methods (e.g., elemental analysis, DSC for thermal stability).

- Investigating metabolic stability (e.g., liver microsome assays) to rule out false positives from degradation products .

Q. What computational methods predict metabolic pathways and toxicity profiles of this compound?

- In silico ADMET prediction : Tools like SwissADME assess permeability, CYP450 interactions, and hepatotoxicity.

- Metabolite identification : LC-MS/MS detects phase I/II metabolites in simulated biological matrices (e.g., human liver microsomes).

- QSAR models : Correlate substituent electronegativity (e.g., fluorine’s impact) with toxicity endpoints .

Methodological Considerations

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral resolution : Use of chiral HPLC columns or enzymatic resolution to separate enantiomers.

- Asymmetric synthesis : Employing chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps.

- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistency .

Q. How do researchers validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.